Carfecillin

描述

Carbenicillin Phenyl is the phenyl ester of carbenicillin, a broad-spectrum, semisynthetic penicillin derivative with antibacterial activity. Following absorption, carbenicillin phenyl sodium is rapidly hydrolyzed to the active carbenicillin, which binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to a weakening of the bacterial cell wall, eventually causing bacterial cell lysis.

The phenyl ester of CARBENICILLIN that, upon oral administration, is broken down in the intestinal mucosa to the active antibacterial. It is used for urinary tract infections.

属性

CAS 编号 |

27025-49-6 |

|---|---|

分子式 |

C23H22N2O6S |

分子量 |

454.5 g/mol |

IUPAC 名称 |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C23H22N2O6S/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29)/t15?,16-,17+,20-/m1/s1 |

InChI 键 |

NZDASSHFKWDBBU-KVMCETHSSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |

手性 SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |

规范 SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |

其他CAS编号 |

27025-49-6 |

相关CAS编号 |

21649-57-0 (hydrochloride salt) |

同义词 |

BRL 3475 BRL-3475 BRL3475 Carbenicillin Phenyl Sodium Carfecillin Carfecillin Sodium Salt Carphecillin Salt, Carfecillin Sodium Sodium Salt, Carfecillin Uticillin |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Carfecillin: A Technical Guide for Researchers

An In-depth Examination of Carfecillin as a Prodrug and its Active Metabolite, Carbenicillin, in Combating Bacterial Infections.

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a phenyl ester of carbenicillin, designed for researchers, scientists, and drug development professionals. This compound serves as a prodrug, which, following oral administration, undergoes rapid hydrolysis to release its active form, carbenicillin. This guide will delve into the specifics of this conversion, the antibacterial spectrum of carbenicillin, its molecular interaction with bacterial targets, and the mechanisms by which bacteria develop resistance.

The Prodrug Principle: From this compound to Carbenicillin

This compound itself possesses limited antibacterial activity. Its efficacy is almost entirely dependent on its in vivo hydrolysis to carbenicillin. This conversion is catalyzed by esterases present in serum and body tissues, a process that is notably rapid.[1] Following oral administration of this compound, carbenicillin reaches maximal serum concentrations of approximately 20 µg/mL in healthy individuals.[2] This prodrug strategy allows for effective oral delivery of carbenicillin, which itself is poorly absorbed from the gastrointestinal tract.

The hydrolysis of this compound to carbenicillin is a critical step in its mechanism of action. While the hydrolysis is rapid in biological matrices, it is slower in aqueous solutions.[1] This highlights the importance of host-mediated activation for the drug's antibacterial effect.

Molecular Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The active metabolite, carbenicillin, belongs to the β-lactam class of antibiotics. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. Specifically, carbenicillin covalently binds to and inactivates essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs). PBPs are a group of transpeptidases, carboxypeptidases, and endopeptidases crucial for the final steps of peptidoglycan synthesis. Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis.

By acylating the active site serine residue of PBPs, carbenicillin blocks their enzymatic activity. This disruption of peptidoglycan cross-linking weakens the cell wall, leading to cell elongation, morphological abnormalities, and ultimately, bacterial cell lysis and death.

Antibacterial Spectrum and Efficacy

Carbenicillin demonstrates a broad spectrum of activity, particularly against Gram-negative bacteria. It is notably effective against Pseudomonas aeruginosa, a common opportunistic pathogen.[3] Its activity also extends to other Gram-negative bacilli such as Escherichia coli and Proteus species.

The in vitro efficacy of carbenicillin is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of Carbenicillin against various bacteria

| Bacterial Species | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | 3.13 - >1024 |

| Escherichia coli | 1.56 - 64 |

| Proteus mirabilis | 1.56 - 3.13 |

Source: Data compiled from multiple sources.

In conventional serial dilution tests, this compound exhibits an antibacterial spectrum similar to that of carbenicillin due to its extensive hydrolysis.[1] However, in experimental conditions where hydrolysis is limited, this compound shows less activity against Gram-negative bacilli and greater activity against Gram-positive cocci compared to carbenicillin.[1]

Interaction with Penicillin-Binding Proteins (PBPs)

The affinity of carbenicillin for different PBPs can vary, influencing its antibacterial efficacy against specific pathogens. Resistance to carbenicillin can arise from alterations in the structure of these target proteins, leading to reduced binding affinity. For instance, in some carbenicillin-resistant strains of Pseudomonas aeruginosa, the affinity of PBPs 1a, 1b, and 4 for carbenicillin was found to be decreased by nearly two orders of magnitude.[4]

While specific binding affinity data for carbenicillin across all PBPs in key pathogens is not extensively available in the compiled literature, the following table provides illustrative IC50 values for other β-lactams against PBPs in E. coli and P. aeruginosa to provide a comparative context for PBP inhibition.

Table 2: Illustrative 50% Inhibitory Concentrations (IC50s) of various β-Lactams against Penicillin-Binding Proteins (PBPs) in E. coli and P. aeruginosa

| Organism | PBP | Doripenem (µg/mL) | Imipenem (µg/mL) | Meropenem (µg/mL) | Ceftazidime (µg/mL) | Aztreonam (µg/mL) |

| E. coli | PBP 1a | 0.4 | 0.1 | 0.2 | 0.2 | >16 |

| PBP 1b | 0.3 | 0.1 | 0.2 | 0.4 | >16 | |

| PBP 2 | 0.008 | 0.008 | 0.008 | 8 | 2 | |

| PBP 3 | 0.2 | 1.6 | 0.6 | ≤0.07 | ≤0.07 | |

| P. aeruginosa | PBP 1a | 0.8 | 0.1 | 0.6 | 0.3 | 2 |

| PBP 1b | 0.6 | 0.1 | 0.6 | 1.6 | 2 | |

| PBP 2 | 0.04 | 0.1 | 0.06 | 4 | 4 | |

| PBP 3 | 0.06 | 0.3 | 0.08 | 0.1 | <0.02 |

Source: Adapted from a study on carbapenem and cephalosporin PBP affinities.[5]

Mechanisms of Bacterial Resistance

Bacterial resistance to carbenicillin can emerge through several mechanisms:

-

Alteration of Target PBPs: Mutations in the genes encoding PBPs can lead to structural changes that reduce the binding affinity of carbenicillin, rendering the antibiotic less effective.[4]

-

Reduced Outer Membrane Permeability: In Gram-negative bacteria, the outer membrane acts as a barrier to antibiotic entry. Alterations in the structure or number of porin channels can restrict the influx of carbenicillin into the periplasmic space where the PBPs are located.[4][6]

-

Enzymatic Degradation: The production of β-lactamase enzymes is a major mechanism of resistance to penicillins. These enzymes hydrolyze the β-lactam ring of carbenicillin, inactivating the antibiotic before it can reach its PBP targets.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for determining the MIC of carbenicillin.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Carbenicillin stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare Inoculum: Dilute the bacterial culture in CAMHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: Prepare a two-fold serial dilution of the carbenicillin stock solution in CAMHB across the wells of a 96-well plate.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the carbenicillin dilution. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of carbenicillin at which there is no visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.

Penicillin-Binding Protein (PBP) Competition Assay

This protocol describes a competitive binding assay using a radiolabeled penicillin to determine the affinity of carbenicillin for PBPs.

Materials:

-

Bacterial membrane preparation containing PBPs

-

Radiolabeled penicillin (e.g., [³H]benzylpenicillin)

-

Unlabeled carbenicillin

-

SDS-PAGE apparatus

-

Fluorography reagents

-

Scintillation counter

Procedure:

-

Incubation: Incubate aliquots of the bacterial membrane preparation with increasing concentrations of unlabeled carbenicillin for a defined period to allow for binding to PBPs.

-

Competitive Labeling: Add a fixed, saturating concentration of radiolabeled penicillin to each aliquot and incubate to label any PBPs not bound by carbenicillin.

-

Termination: Stop the reaction by adding an excess of cold (unlabeled) benzylpenicillin or by denaturation with SDS-PAGE sample buffer.

-

SDS-PAGE: Separate the membrane proteins by SDS-PAGE.

-

Fluorography: Treat the gel with a scintillant, dry it, and expose it to X-ray film to visualize the radiolabeled PBPs.

-

Quantification: The intensity of the bands corresponding to the PBPs will decrease with increasing concentrations of carbenicillin. Densitometry of the autoradiogram can be used to determine the concentration of carbenicillin required to inhibit 50% of the binding of the radiolabeled penicillin (IC50), which is a measure of its binding affinity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows described in this guide.

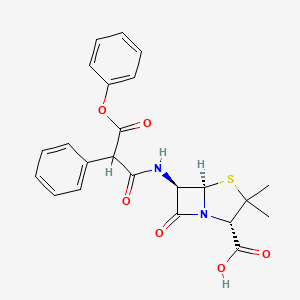

Caption: this compound's prodrug activation and subsequent antibacterial action.

References

- 1. This compound: antibacterial activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Carbenicillin on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbenicillin resistance of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Penicillin-binding proteins, porins and outer-membrane permeability of carbenicillin-resistant and -susceptible strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive: Unraveling the Differences Between Carfecillin and Carbenicillin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core distinctions between the carboxypenicillin antibiotic Carbenicillin and its orally bioavailable prodrug, Carfecillin. This document provides a comprehensive comparison of their chemical structures, mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and clinical applications, supported by quantitative data, detailed experimental methodologies, and visual diagrams to elucidate key pathways and processes.

Introduction: A Tale of Two Penicillins

Carbenicillin, a semi-synthetic penicillin, was a significant advancement in antimicrobial therapy due to its activity against Pseudomonas aeruginosa and other challenging Gram-negative bacilli.[1][2] However, its clinical utility was limited by its poor oral absorption, necessitating parenteral administration.[3][4] To overcome this limitation, this compound, the phenyl ester of Carbenicillin, was developed as an orally active prodrug.[5][6][7] Upon oral administration, this compound is hydrolyzed in the intestinal mucosa to release Carbenicillin, the active therapeutic agent.[6][8] This fundamental difference in their route of administration and prodrug nature dictates their distinct clinical applications and pharmacokinetic profiles.

Chemical Structure and Physicochemical Properties

Carbenicillin is a carboxypenicillin, characterized by a carboxylic acid group in its side chain, which enhances its activity against Gram-negative bacteria.[2] this compound is the α-phenyl ester of Carbenicillin.[5][9]

| Property | This compound | Carbenicillin |

| Chemical Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(phenylcarbonyl)oxy]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | (2S,5R,6R)-6-(2-carboxy-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

| Molecular Formula | C23H22N2O6S | C17H18N2O6S |

| Molecular Weight | 454.50 g/mol | 378.40 g/mol |

| Administration Route | Oral | Parenteral (Intravenous or Intramuscular) |

| Bioavailability | Prodrug, hydrolyzed to active form | Not orally absorbed[3] |

Mechanism of Action

Both this compound, after its conversion to Carbenicillin, and Carbenicillin itself, exert their bactericidal effects by inhibiting the final step of bacterial cell wall synthesis.[1][2]

Inhibition of Peptidoglycan Synthesis

The primary target of Carbenicillin is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[1][2] These enzymes, particularly transpeptidases, are essential for the cross-linking of peptidoglycan chains, which provides structural integrity to the bacterial cell wall. By acylating the active site of these PBPs, Carbenicillin effectively blocks this cross-linking process. The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1]

Pharmacokinetics

The primary difference between this compound and Carbenicillin lies in their pharmacokinetic properties, stemming from their different routes of administration.

| Parameter | This compound (oral) | Carbenicillin (parenteral) |

| Absorption | Well absorbed from the GI tract and rapidly hydrolyzed to Carbenicillin[6][9] | Not absorbed from the GI tract[3] |

| Bioavailability | The bioavailability of a similar oral prodrug, carbenicillin indanyl sodium, is 30-40%[2] | 100% (IV), rapid and complete (IM) |

| Protein Binding | Data for this compound is limited; Carbenicillin is 30-60% protein-bound[9] | 30-60%[9] |

| Metabolism | Hydrolyzed in the intestinal mucosa to Carbenicillin and phenol[10] | Minimal metabolism |

| Half-life | Not applicable (prodrug) | Approximately 1 hour in adults with normal renal function[4] |

| Excretion | Excreted as Carbenicillin and phenol conjugates in the urine[10] | Primarily excreted unchanged in the urine via glomerular filtration and tubular secretion |

This compound: The Prodrug Advantage

The oral administration of this compound leads to the generation of high concentrations of Carbenicillin in the urine.[10] This makes it particularly suitable for the treatment of urinary tract infections (UTIs).

Antibacterial Spectrum and Potency

The in vivo antibacterial activity of this compound is attributable to the released Carbenicillin.[9] Therefore, their antibacterial spectra are largely identical. Carbenicillin is active against a range of Gram-positive and Gram-negative bacteria, with its most notable activity against Pseudomonas aeruginosa and Proteus species.[2]

| Organism | Carbenicillin MIC (µg/mL) |

| Pseudomonas aeruginosa | 3.13 - >1024 |

| Escherichia coli | 1.56 - 64 |

| Proteus mirabilis | 1.56 - 3.13 |

Note: MIC values can vary depending on the strain and testing methodology.[11]

Interestingly, in vitro studies where the hydrolysis of this compound is minimized have shown that this compound itself possesses greater activity against Gram-positive cocci and lesser activity against Gram-negative bacilli compared to Carbenicillin.[9] However, in the presence of serum, rapid hydrolysis occurs, and the observed activity is solely that of Carbenicillin.[9]

Mechanisms of Resistance

Bacterial resistance to Carbenicillin is a significant clinical concern and primarily occurs through three main mechanisms:

-

Enzymatic Degradation: The production of β-lactamase enzymes is the most common mechanism of resistance. These enzymes hydrolyze the β-lactam ring of Carbenicillin, rendering it inactive.[1]

-

Alteration of Target Site: Modifications in the structure of PBPs can reduce their affinity for Carbenicillin, preventing the antibiotic from effectively inhibiting cell wall synthesis.

-

Reduced Permeability and Efflux: Changes in the bacterial outer membrane, such as alterations in porin channels, can limit the entry of Carbenicillin into the bacterial cell. Additionally, some bacteria possess efflux pumps that actively transport the antibiotic out of the cell.[1]

Clinical Applications

The differing pharmacokinetic profiles of this compound and Carbenicillin lead to their distinct clinical uses.

-

This compound: Primarily indicated for the treatment of acute and chronic urinary tract infections caused by susceptible organisms, including E. coli, Proteus spp., and P. aeruginosa.[6] Its use is favored in this context due to the high urinary concentrations of the active drug.

-

Carbenicillin: Used for the treatment of more severe and systemic infections, including septicemia, respiratory tract infections, and infections in immunocompromised patients, particularly those caused by P. aeruginosa and other susceptible Gram-negative bacteria.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Carbenicillin against various bacterial isolates is a critical measure of its in vitro potency. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are employed to ensure reproducibility and comparability of results.[10][12]

Principle of Broth Microdilution Method (as per CLSI/EUCAST guidelines):

-

Preparation of Antimicrobial Agent: A stock solution of Carbenicillin is prepared and serially diluted in a specific growth medium (e.g., Mueller-Hinton broth) to create a range of concentrations.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a known colony-forming unit (CFU)/mL.

-

Inoculation: A precise volume of the bacterial inoculum is added to each well of a microtiter plate containing the different concentrations of Carbenicillin.

-

Incubation: The microtiter plates are incubated under specific conditions (e.g., 35°C for 16-20 hours).

-

Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Pharmacokinetic Analysis in Human Subjects

Determining the pharmacokinetic profile of this compound and Carbenicillin involves the administration of the drug to healthy volunteers or patients and the subsequent measurement of drug concentrations in biological fluids over time.

General Protocol Outline:

-

Subject Recruitment and Dosing: A cohort of subjects receives a single oral dose of this compound or a parenteral dose of Carbenicillin.

-

Sample Collection: Blood and urine samples are collected at predefined time points before and after drug administration.

-

Sample Processing and Analysis: Plasma and urine samples are processed to extract the drug and its metabolites. The concentrations of this compound (if applicable), Carbenicillin, and any metabolites are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

-

Pharmacokinetic Parameter Calculation: The concentration-time data are used to calculate key pharmacokinetic parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve.

-

t1/2: Elimination half-life.

-

CL: Clearance.

-

Vd: Volume of distribution.

-

Bioavailability (for oral this compound): Calculated by comparing the AUC after oral administration to the AUC after intravenous administration of Carbenicillin.

-

Conclusion

This compound and Carbenicillin represent a classic example of a prodrug strategy employed to enhance the clinical utility of an effective antibiotic. While they share the same active moiety and mechanism of action, their distinct routes of administration and resulting pharmacokinetic profiles lead to different therapeutic applications. This compound serves as a valuable oral option for treating urinary tract infections, while Carbenicillin remains a tool for managing more severe, systemic Gram-negative infections. A thorough understanding of their individual characteristics is crucial for their appropriate and effective use in clinical practice and for guiding future drug development efforts in the ongoing battle against bacterial resistance.

References

- 1. Pharmacokinetics of carbenicillin in neonates of normal and low birth weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic Synthesis of Peptidoglycan in Methicillin-Resistant Staphylococcus Aureus and Its Inhibition by Beta-lactams [dash.harvard.edu]

- 3. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. What are Peptidoglycan inhibitors and how do they work? [synapse.patsnap.com]

- 6. microbenotes.com [microbenotes.com]

- 7. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation, hydrolysis, and oral absorption of alpha-carboxy esters of carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbenicillin | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. Carbenicillin - Wikipedia [en.wikipedia.org]

- 12. ESCMID: EUCAST [escmid.org]

An In-Depth Technical Guide to Carfecillin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carfecillin is a semi-synthetic β-lactam antibiotic that functions as an orally administered prodrug of carbenicillin.[1][2] Upon absorption, it is rapidly hydrolyzed to carbenicillin, which exerts its antibacterial activity by inhibiting the synthesis of the bacterial cell wall. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for the study of this compound. Detailed protocols for its synthesis, purification, characterization, and the evaluation of its antibacterial efficacy are presented to support further research and development in the field of antibacterial agents.

Chemical Structure and Identification

This compound, chemically known as the phenyl ester of carbenicillin, is a derivative of the penicillin core structure.[1] Its structure is characterized by the presence of a β-lactam ring fused to a thiazolidine ring, with a side chain that is an alpha-phenyl ester of carbenicillin.

| Identifier | Value |

| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[3-oxo-3-(phenoxy)-2-phenylpropanoyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[2] |

| CAS Number | 27025-49-6[2] |

| Molecular Formula | C₂₃H₂₂N₂O₆S[2] |

| SMILES | CC1(--INVALID-LINK----INVALID-LINK--NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4">C@@HC(=O)O)C |

| InChI | InChI=1S/C23H22N2O6S/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29)/t15?,16-,17+,20-/m1/s1 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. As a prodrug, its properties are designed to enhance oral bioavailability, with subsequent conversion to the active form, carbenicillin.

| Property | Value |

| Molecular Weight | 454.50 g/mol |

| logP (calculated) | 3.17 |

| Topological Polar Surface Area | 113.01 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 8 |

| Rotatable Bonds | 7 |

| pKa (acidic) | 2.79, 10.83 |

Mechanism of Action and Antibacterial Spectrum

This compound itself is not the active antibacterial agent. It is the phenyl ester of carbenicillin and is designed to be hydrolyzed in the body to release the active drug, carbenicillin.[1]

Figure 1: Mechanism of action of this compound as a prodrug of Carbenicillin.

The antibacterial spectrum of this compound is therefore identical to that of carbenicillin. Carbenicillin is effective against a range of Gram-positive and Gram-negative bacteria. It is particularly noted for its activity against Pseudomonas aeruginosa and certain species of Proteus.[3]

Experimental Protocols

Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the primary literature, a general approach can be inferred from the synthesis of similar penicillin esters. The synthesis would involve the esterification of the carboxylic acid group of carbenicillin with phenol. A plausible synthetic route is the reaction of carbenicillin with a phenoxycarbonylating agent or the direct esterification catalyzed by a suitable coupling agent.

A general procedure for the synthesis of penicillin sodium salts from the corresponding acid involves dissolving the acid in a suitable organic solvent (e.g., ethyl acetate), followed by the addition of a sodium salt of a weak organic acid, such as sodium 2-ethylhexanoate, to precipitate the penicillin sodium salt.[4]

Purification of this compound

Purification of this compound can be achieved through recrystallization. The choice of solvent is critical and should be determined by preliminary solubility tests.[5]

General Recrystallization Protocol:

-

Solvent Selection: Identify a suitable solvent or solvent mixture in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution by gravity filtration.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Characterization of this compound

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.[6]

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Record the ¹H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).

-

Expected Signals: The spectrum would show characteristic signals for the protons of the penicillin core, the phenyl group, and the phenoxy group. The chemical shifts and coupling constants would be consistent with the assigned structure.

¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated solution of this compound in a deuterated solvent.

-

Acquisition: Record the ¹³C NMR spectrum.

-

Expected Signals: The spectrum would display distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the β-lactam, ester, and amide groups, as well as the aromatic carbons.

4.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of this compound and to monitor the progress of its synthesis and purification.[7]

General HPLC Method:

-

Column: A reverse-phase C18 column is typically suitable for the analysis of penicillins.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the molecule exhibits strong absorbance (e.g., around 220-280 nm).

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity can be determined by the relative area of the main peak.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. This compound | C23H22N2O6S | CID 33672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. rsc.org [rsc.org]

- 7. Separation of Carbenicillin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Synthesis of Carfecillin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carfecillin, the α-carboxyphenyl ester of carbenicillin, is a prodrug of the broad-spectrum antibiotic carbenicillin. This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives. It details the chemical pathways, experimental methodologies, and quantitative data associated with its production. The information is intended to serve as a valuable resource for researchers and professionals involved in the development and synthesis of β-lactam antibiotics.

Introduction

This compound is a semi-synthetic β-lactam antibiotic that belongs to the carboxypenicillin subgroup.[1] It is designed as an orally administrable prodrug of carbenicillin, which itself has poor oral bioavailability. Following oral administration, this compound is hydrolyzed in the intestinal mucosa to release the active therapeutic agent, carbenicillin.[2][3] Carbenicillin exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall. This guide will focus on the chemical synthesis of this compound, a critical process for its production as a therapeutic agent.

Chemical Synthesis of this compound

The synthesis of this compound originates from the penicillin nucleus, 6-aminopenicillanic acid (6-APA), which is a common precursor for many semi-synthetic penicillins.[4] The overall process can be conceptually divided into two main stages:

-

Synthesis of Carbenicillin: Acylation of 6-aminopenicillanic acid (6-APA) with a derivative of phenylmalonic acid.

-

Esterification of Carbenicillin: Formation of the α-carboxyphenyl ester of carbenicillin to yield this compound.

Synthesis of Carbenicillin from 6-APA

The synthesis of carbenicillin involves the acylation of the 6-amino group of 6-aminopenicillanic acid. A common method utilizes a suitably activated derivative of phenylmalonic acid.

Experimental Protocol: Synthesis of Carbenicillin (General Procedure)

-

Materials: 6-Aminopenicillanic acid (6-APA), Phenylmalonic acid, Thionyl chloride, Pyridine, appropriate solvents (e.g., Dichloromethane, Acetone).

-

Step 1: Activation of Phenylmalonic Acid: Phenylmalonic acid is converted to its more reactive acid chloride derivative. This is typically achieved by reacting phenylmalonic acid with thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is usually performed in an inert solvent like dichloromethane at a controlled temperature.

-

Step 2: Acylation of 6-APA: The freshly prepared phenylmalonyl chloride is then reacted with 6-APA. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed at low temperatures (e.g., 0-5 °C) to minimize degradation of the β-lactam ring.

-

Step 3: Work-up and Isolation: After the reaction is complete, the mixture is worked up to isolate the carbenicillin. This may involve acidification to precipitate the product, followed by filtration, washing with cold water, and drying under vacuum.

Synthesis of this compound from Carbenicillin

This compound is the α-carboxyphenyl ester of carbenicillin. The synthesis involves the esterification of the carboxylic acid group of the phenylmalonic acid side chain of carbenicillin with phenol. A detailed experimental procedure for the synthesis of this compound and other α-carboxy esters of carbenicillin was reported by Clayton et al. (1975).[5]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound (the α-carboxyphenyl ester of carbenicillin) is detailed in the Journal of Medicinal Chemistry, 1975, Vol. 18, No. 2, pages 172-177.[5] The general approach involves the reaction of carbenicillin with a suitable phenoxycarbonylating agent.

-

Materials: Carbenicillin, Diphenyl carbonate or Phenyl chloroformate, a suitable base (e.g., triethylamine), and an appropriate solvent (e.g., acetone, dichloromethane).

-

General Procedure: Carbenicillin is dissolved in a suitable solvent containing a base. A phenoxycarbonylating agent, such as diphenyl carbonate or phenyl chloroformate, is added to the solution. The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

-

Purification: The resulting this compound is then purified from the reaction mixture. Purification methods may include extraction, crystallization, and column chromatography to achieve the desired purity.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of penicillin derivatives. The specific yield and purity for the synthesis of this compound would be detailed in the primary literature.[5]

| Step | Product | Typical Yield (%) | Typical Purity (%) | Analytical Method |

| 1 | Carbenicillin | 70-85 | >95 | HPLC, NMR |

| 2 | This compound | 60-75 | >98 | HPLC, NMR, Mass Spectrometry |

Mandatory Visualizations

Synthesis Pathway of this compound

Caption: Overall synthesis pathway of this compound from 6-APA.

Experimental Workflow for this compound Synthesis

Caption: General experimental workflow for the synthesis of this compound.

In Vivo Conversion of this compound

Caption: In vivo activation of the prodrug this compound.

References

- 1. Synthesis and properties of disodium tetraethyleneglycol-bis-(alpha-carboxybenzylpenicillin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbenicillin | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. [Conversion of penicillins into cephalosporins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation, hydrolysis, and oral absorption of alpha-carboxy esters of carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Degradation Pathway and Byproducts of Carfecillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carfecillin, a phenyl ester prodrug of carbenicillin, is a semisynthetic penicillin antibiotic. As a prodrug, it is designed to be hydrolyzed in the body to release the active therapeutic agent, carbenicillin. Understanding the degradation pathway and the resulting byproducts of this compound is crucial for ensuring its stability, efficacy, and safety. This technical guide provides a comprehensive overview of the degradation kinetics, pathways, and byproducts of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Degradation Pathway: Hydrolysis

The primary mechanism of this compound degradation is hydrolysis, which can occur at two main sites on the molecule: the ester linkage and the β-lactam ring. The rate and predominant site of hydrolysis are significantly influenced by the pH of the aqueous environment.[1]

pH-Dependent Hydrolysis

-

Acidic Conditions (pH < 3): In a highly acidic environment, the degradation of the β-lactam ring is the exclusive pathway. This compound is notably more stable in acidic media compared to its active metabolite, carbenicillin.[1]

-

Alkaline Conditions (pH > 7): Under alkaline conditions, the hydrolysis of the ester bond is very rapid, leading to the formation of carbenicillin. The subsequent degradation of the β-lactam ring of the newly formed carbenicillin then proceeds. The overall rate of inactivation of this compound in alkaline solutions is comparable to that of carbenicillin due to the swift initial ester cleavage.[1]

Degradation Byproducts

The hydrolysis of this compound yields several byproducts, depending on the site of cleavage:

-

Ester Hydrolysis: The cleavage of the phenyl ester bond results in the formation of:

-

Carbenicillin: The active antibiotic.

-

Phenol

-

-

β-Lactam Ring Hydrolysis: The opening of the four-membered β-lactam ring, a characteristic degradation pathway for all penicillin-class antibiotics, leads to the formation of:

-

This compound-penicilloic acid: This inactive metabolite is formed by the hydrolytic cleavage of the amide bond within the β-lactam ring.

-

The degradation of the primary byproduct, carbenicillin, also contributes to the overall byproduct profile, primarily through the hydrolysis of its β-lactam ring to form carbenicillin-penicilloic acid .

Visualizing the Degradation Pathway

The degradation of this compound can be visualized as a two-step process, with the initial hydrolysis being pH-dependent.

References

An In-depth Technical Guide to the Solubility of Carfecillin in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Carfecillin. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this guide also includes solubility information for its active metabolite, Carbenicillin, to provide a valuable comparative context for formulation development and experimental design.

This compound is the phenyl ester of Carbenicillin and functions as a prodrug.[1][2] Upon oral administration, it is designed to be absorbed and then hydrolyzed by esterases in the body to release the active antibacterial agent, Carbenicillin.[1][2] Therefore, understanding the solubility of both this compound and its parent drug, Carbenicillin, is crucial for researchers in the fields of drug formulation and development.

Solubility of this compound

This compound's stability in aqueous solutions is a key consideration, as it can hydrolyze to Carbenicillin. This hydrolysis is noted to be less rapid in aqueous solutions compared to in the presence of serum or body tissues.[2]

Published quantitative solubility data for this compound in a range of common laboratory solvents is scarce. However, qualitative information is available for its sodium salt.

Table 1: Qualitative Solubility of this compound Sodium

| Solvent Name | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[3] |

This information is for this compound Sodium, the salt form of the compound.

Comparative Solubility of Carbenicillin

Given that this compound is a prodrug of Carbenicillin, the solubility of Carbenicillin and its salts is highly relevant for understanding the behavior of the active compound in various experimental and physiological conditions. The following table summarizes the available quantitative and qualitative solubility data for Carbenicillin and its salts.

Table 2: Solubility of Carbenicillin and its Salts in Various Solvents

| Compound | Solvent | Solubility | Notes |

| Carbenicillin Disodium | Water | 1 g in 1.2 mL | [4] |

| Carbenicillin Disodium | Alcohol | 1 g in 25 mL | [4] |

| Carbenicillin Disodium | Methanol | Soluble | [4] |

| Carbenicillin Disodium | Acetone | Insoluble | [4] |

| Carbenicillin Disodium | Chloroform | Insoluble | [4] |

| Carbenicillin Disodium | Ether | Insoluble | [4] |

| Carbenicillin Sodium | Ethanol | ~ 2.5 mg/mL | [5] |

| Carbenicillin Sodium | DMSO | ~ 15 mg/mL | [5] |

| Carbenicillin Sodium | Dimethyl Formamide (DMF) | ~ 10 mg/mL | [5] |

| Carbenicillin Sodium | PBS (pH 7.2) | ~ 5 mg/mL | [5] |

| Carbenicillin | Water | 451 mg/L | [4] |

| Carbenicillin Ready Made Solution | Water/Ethanol | 100 mg/mL |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the thermodynamic solubility of a compound like this compound, based on the widely used shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (or its salt)

-

Selected laboratory solvent (e.g., water, ethanol, phosphate-buffered saline)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

HPLC-grade mobile phase solvents

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a supernatant aliquot from each vial, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter into a clean vial. Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Analyze the prepared standard solutions and the diluted sample solutions by HPLC. The HPLC method should be validated for specificity, linearity, accuracy, and precision for this compound.

-

Quantification: Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: A flowchart of the shake-flask method for solubility determination.

This guide provides a foundational understanding of this compound's solubility, leveraging available data for its active form, Carbenicillin, and outlining a standard experimental approach for its direct measurement. For any specific application, it is recommended to experimentally determine the solubility of this compound under the conditions of interest.

References

- 1. This compound | C23H22N2O6S | CID 33672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound: antibacterial activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbenicillin | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

Carfecillin: A Technical Guide to its Discovery, Mechanism, and Historical Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carfecillin, the α-phenyl ester of carbenicillin, was developed as an orally administered prodrug to overcome the poor oral bioavailability of its parent compound, carbenicillin.[1][2][3][4] Upon oral administration, this compound is hydrolyzed in the intestinal mucosa and blood to release carbenicillin, the active β-lactam antibiotic.[5][6][7] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, pharmacokinetic profile, in vitro activity, and clinical history of this compound, with a focus on its use in the treatment of urinary tract infections (UTIs), particularly those caused by Pseudomonas aeruginosa.[2][8]

Discovery and History of Use

The development of this compound was driven by the need for an oral antibiotic with a spectrum of activity similar to carbenicillin, which is effective against Gram-negative bacteria, including problematic pathogens like Pseudomonas aeruginosa, but requires parenteral administration.[7][9] Scientists at Beecham Research Laboratories synthesized a series of α-carboxy esters of carbenicillin, leading to the selection of the phenyl ester, this compound (BRL 3475), for further development due to its favorable hydrolysis and absorption characteristics.[9]

This compound was introduced into clinical practice for the treatment of UTIs.[6][8][10] Its ability to deliver high concentrations of carbenicillin to the urinary tract made it a valuable therapeutic option, especially for infections caused by carbenicillin-sensitive strains of P. aeruginosa and other Gram-negative bacilli.[2][8]

Mechanism of Action

This compound itself is a prodrug and does not possess intrinsic antibacterial activity. Its efficacy is dependent on its in vivo hydrolysis to carbenicillin.[7][11]

Carbenicillin, a member of the carboxypenicillin subgroup of β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[5] This disruption of cell wall integrity leads to bacterial cell lysis and death.[5]

Chemical Synthesis

The synthesis of this compound involves the esterification of the α-carboxyl group of carbenicillin with phenol. A common method involves the reaction of carbenicillin with a phenylating agent, such as phenyl chloroformate, in the presence of a suitable base.

References

- 1. Pharmacokinetic and clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Volunteer and clinical studies with this compound: a new orally administered ester of carbenicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a long-term ascending urinary tract infection mouse model for antibiotic treatment studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. cmdr.ubc.ca [cmdr.ubc.ca]

- 6. The treatment of simple and complicated urinary tract infections with this compound; a new oral ester of carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: antibacterial activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preparation, hydrolysis, and oral absorption of alpha-carboxy esters of carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative efficacy of single- and eight-day treatment of urinary tract infections with this compound (Uticillin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of this compound and carindacillin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antibacterial Spectrum of Carfecillin's Active Form: Carbenicillin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carfecillin is an orally administered prodrug, the phenyl ester of carbenicillin, which is rapidly hydrolyzed in vivo to its active form, carbenicillin.[1][2][3][4][5] Carbenicillin is a semisynthetic carboxypenicillin, a class of β-lactam antibiotics, that exerts a bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7][8] This guide provides a detailed overview of the antibacterial spectrum of carbenicillin, its mechanism of action, relevant experimental protocols for susceptibility testing, and mechanisms of bacterial resistance. The primary focus is on the quantitative assessment of its activity against a range of clinically significant bacteria, particularly its established efficacy against Pseudomonas aeruginosa and various Gram-negative pathogens.[6][9]

Introduction

This compound was developed to improve the oral bioavailability of carbenicillin, which is poorly absorbed from the gastrointestinal tract and must be administered parenterally.[6][10] As the phenyl ester of carbenicillin, this compound is absorbed after oral administration and subsequently hydrolyzed by esterases in the intestinal mucosa and serum to release the active carbenicillin moiety.[3][4][11] This conversion is rapid and efficient, allowing this compound to be an effective oral treatment for infections caused by susceptible organisms, most notably urinary tract infections.[3][4] The in vitro antibacterial activity of this compound is almost entirely attributable to the carbenicillin it releases upon hydrolysis.[1][11]

Mechanism of Action

Carbenicillin, the active form of this compound, is a member of the β-lactam class of antibiotics. Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[7][12] The core mechanism involves the following steps:

-

Binding to Penicillin-Binding Proteins (PBPs): Carbenicillin binds to and inactivates PBPs, which are bacterial enzymes (transpeptidases, carboxypeptidases) located on the inner bacterial cell membrane.[2][6][7]

-

Inhibition of Peptidoglycan Synthesis: PBPs are essential for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains that provides the cell wall with its structural rigidity.[2][7] By acylating the active site of these enzymes, carbenicillin blocks this transpeptidation step.[6][10]

-

Cell Lysis: The inhibition of cell wall maintenance and synthesis leads to a weakened cell wall. In the hypotonic environment of host tissues, this structural failure results in osmotic instability, cell lysis, and bacterial death, particularly in actively dividing bacteria.[6][7]

Caption: Mechanism of Carbenicillin action on a bacterial cell.

Antibacterial Spectrum

Carbenicillin exhibits a broad spectrum of activity, which was notable at the time of its development for its inclusion of many Gram-negative bacteria that were resistant to earlier penicillins.[6] It is particularly effective against Pseudomonas aeruginosa, Proteus species, and Escherichia coli.[6][13] Its activity against Gram-positive organisms is more limited.[8]

Quantitative Susceptibility Data

The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of an antibiotic's potency against a specific microorganism. The following table summarizes published MIC ranges for carbenicillin against several medically significant bacterial species.

| Organism | MIC Range (µg/mL) | Notes |

| Pseudomonas aeruginosa | 3.13 - >1024 | Activity is highly strain-dependent. |

| Escherichia coli | 1.56 - 64 | Effective against many strains causing urinary tract infections. |

| Proteus mirabilis | 1.56 - 3.13 | Generally highly susceptible. |

| Staphylococcus aureus | 4.88 - 312 | Activity is variable; not a primary agent for Staphylococcal infections. |

| Enterococcus faecalis | >0.312 | Often used in combination therapy. |

(Data sourced from references[10][13][14])

Experimental Methodologies

The determination of carbenicillin's antibacterial spectrum relies on standardized antimicrobial susceptibility testing (AST) methods. The broth microdilution method for determining the MIC is a foundational technique.

Broth Microdilution Protocol for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

1. Preparation of Inoculum:

- Select 3-5 well-isolated colonies of the test bacterium from a non-selective agar plate after 18-24 hours of incubation.

- Transfer colonies to a suitable broth medium (e.g., Mueller-Hinton Broth).

- Incubate the broth at 35-37°C until the turbidity matches that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]

- Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

2. Preparation of Antibiotic Dilutions:

- Prepare a stock solution of carbenicillin in an appropriate solvent (e.g., sterile water).[16]

- Perform serial two-fold dilutions of the carbenicillin stock solution in Mueller-Hinton Broth using a 96-well microtiter plate to achieve a range of desired final concentrations (e.g., from 1024 µg/mL down to 0.5 µg/mL).[17]

3. Inoculation and Incubation:

- Add the diluted bacterial inoculum to each well of the microtiter plate containing the carbenicillin dilutions.

- Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).

- Incubate the plate at 35-37°C for 16-24 hours in ambient air.[15]

4. Interpretation of Results:

- Following incubation, examine the wells for visible turbidity (bacterial growth).

- The MIC is the lowest concentration of carbenicillin at which there is no visible growth (clear well).[16][17]

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep_inoculum [label="1. Prepare Bacterial Inoculum\n(0.5 McFarland Standard)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

prep_dilutions [label="2. Prepare Serial Dilutions\nof Carbenicillin in Microtiter Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

inoculate [label="3. Inoculate Plate with\nStandardized Bacterial Suspension", fillcolor="#FBBC05", fontcolor="#202124"];

incubate [label="4. Incubate Plate\n(35-37°C for 16-24h)", fillcolor="#FBBC05", fontcolor="#202124"];

read [label="5. Visually Inspect Wells\nfor Turbidity", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", width=3, height=1];

determine_mic [label="6. Determine MIC\n(Lowest concentration with no growth)", fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep_inoculum;

prep_inoculum -> prep_dilutions;

prep_dilutions -> inoculate;

inoculate -> incubate;

incubate -> read;

read -> determine_mic;

determine_mic -> end;

}

Caption: Standard workflow for MIC determination via broth microdilution.

Mechanisms of Resistance

Bacterial resistance to carbenicillin, as with other β-lactam antibiotics, is a significant clinical challenge. The primary mechanisms include:

-

β-Lactamase Production: This is the most common resistance mechanism. Bacteria acquire genes that encode for β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring of the antibiotic, rendering it inactive.[7][8][18]

-

Alteration of PBPs: Mutations in the genes encoding PBPs can reduce the binding affinity of carbenicillin to its target, thereby decreasing its efficacy.[7]

-

Reduced Permeability: Changes in the outer membrane of Gram-negative bacteria, such as the modification or loss of porin channels, can restrict carbenicillin's access to the periplasmic space where the PBPs are located.

-

Efflux Pumps: Some bacteria possess or acquire efflux pumps, which are membrane proteins that actively transport the antibiotic out of the cell, preventing it from reaching a sufficient intracellular concentration to be effective.[7]

Conclusion

This compound serves as an effective oral prodrug for carbenicillin, delivering an active antibiotic with a significant antibacterial spectrum, especially against Gram-negative pathogens like P. aeruginosa. The efficacy of carbenicillin is directly related to its ability to disrupt bacterial cell wall synthesis by targeting penicillin-binding proteins. Understanding its quantitative activity through standardized MIC testing is crucial for its appropriate clinical and research applications. The continuing emergence of resistance, primarily through β-lactamase production, underscores the need for ongoing surveillance and prudent use of this important antibiotic class.

References

- 1. This compound: antibacterial activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C23H22N2O6S | CID 33672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. This compound [drugcentral.org]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. grokipedia.com [grokipedia.com]

- 7. What is the mechanism of Carbenicillin Disodium? [synapse.patsnap.com]

- 8. himedialabs.com [himedialabs.com]

- 9. mims.com [mims.com]

- 10. Carbenicillin | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Carbenicillin - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. microxpress.in [microxpress.in]

- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. handelsmanlab.discovery.wisc.edu [handelsmanlab.discovery.wisc.edu]

- 18. khimexpert.com [khimexpert.com]

Methodological & Application

Carfecillin In Vitro Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carfecillin is an orally administered phenyl ester of carbenicillin, functioning as a prodrug. Following administration, it is rapidly hydrolyzed by esterases in the intestinal mucosa and serum to release the active antibacterial agent, carbenicillin. Carbenicillin belongs to the carboxypenicillin subclass of β-lactam antibiotics and exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

Given that the in vitro antibacterial activity of this compound is attributable to carbenicillin, standardized susceptibility testing protocols and interpretive criteria established for carbenicillin are applicable. This document provides detailed methodologies for determining the in vitro susceptibility of bacterial isolates to this compound, based on established protocols for carbenicillin from leading standards organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action

Carbenicillin, the active form of this compound, inhibits the final step of peptidoglycan synthesis in bacterial cell walls. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking peptidoglycan strands. This disruption of cell wall integrity leads to cell lysis and bacterial death.

Data Presentation: Quality Control Ranges

As this compound is not routinely tested, quality control should be performed using Carbenicillin with standard ATCC® reference strains. The expected ranges for quality control testing are based on CLSI guidelines.

Table 1: Quality Control Ranges for Carbenicillin Susceptibility Testing (CLSI M100)

| Quality Control Strain | Test Method | Antimicrobial Agent | Concentration | Acceptable Range |

| Escherichia coli ATCC® 25922 | Disk Diffusion | Carbenicillin | 100 µg | 23-29 mm |

| Pseudomonas aeruginosa ATCC® 27853 | Disk Diffusion | Carbenicillin | 100 µg | 18-24 mm |

Note: MIC quality control ranges for Carbenicillin are not consistently provided in recent CLSI M100 editions, reflecting its diminished clinical use. Laboratories should establish their own internal quality control ranges for MIC testing based on historical data and reference strains.

Interpretive Criteria

Interpretive criteria for Carbenicillin are limited in recent guidelines. The following tables provide historical breakpoints, which may be used as a reference for research purposes. It is important to note that these may not reflect current clinical breakpoints. For Pseudomonas aeruginosa, a 100 µg disk is recommended for disk diffusion testing.

Table 2: Historical MIC Interpretive Criteria for Carbenicillin (µg/mL)

| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Pseudomonas aeruginosa | ≤ 128 | 256 | ≥ 512 |

| Enterobacterales | ≤ 256 | - | ≥ 512 |

| Anaerobic Bacteria | ≤ 128 | - | ≥ 256 |

Table 3: Historical Disk Diffusion Interpretive Criteria for Carbenicillin (100 µg disk)

| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Pseudomonas aeruginosa | ≥ 17 mm | 14-16 mm | ≤ 13 mm |

| Enterobacterales | ≥ 23 mm | 18-22 mm | ≤ 17 mm |

| Anaerobic Bacteria | ≥ 13 mm | 9-12 mm | ≤ 8 mm |

Experimental Protocols

The following are detailed protocols for performing in vitro susceptibility testing for this compound, based on standard methods for Carbenicillin.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

-

Carbenicillin disodium salt (analytical grade)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or CAMHB)

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

Protocol:

-

Preparation of Carbenicillin Stock Solution: Prepare a stock solution of Carbenicillin in a suitable sterile solvent (e.g., water or phosphate buffer).

-

Serial Dilutions: Perform two-fold serial dilutions of the Carbenicillin stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range.

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown overnight on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Carbenicillin that completely inhibits visible bacterial growth.

Agar Dilution Method

This method also determines the MIC, but on a solid agar medium.

Materials:

-

Carbenicillin disodium salt

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculum replicating device (e.g., multipoint inoculator)

-

Incubator (35°C ± 2°C)

Protocol:

-

Preparation of Antibiotic-Containing Agar Plates: Prepare a series of MHA plates each containing a specific concentration of Carbenicillin. This is done by adding the appropriate volume of Carbenicillin stock solution to molten MHA before pouring the plates.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Using an inoculum replicating device, spot-inoculate the surface of each antibiotic-containing agar plate with the bacterial suspension. The final inoculum should be approximately 10⁴ CFU per spot.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of Carbenicillin that inhibits the visible growth of the bacteria.

Disk Diffusion Method (Kirby-Bauer)

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

-

Carbenicillin disks (100 µg)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Disk dispenser or sterile forceps

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

-

Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

-

Disk Application: Aseptically apply a 100 µg Carbenicillin disk to the surface of the inoculated MHA plate.

-

Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. Interpret the result based on the established zone diameter breakpoints.

Application Notes and Protocols: Evaluating Carfecillin in a Murine Model of Urinary Tract Infection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of carfecillin in a mouse model of urinary tract infection (UTI), particularly for infections caused by Pseudomonas aeruginosa. This compound, an orally administered phenyl ester of carbenicillin, is hydrolyzed to the active antibiotic carbenicillin in the body. While clinical data on its efficacy exists, detailed preclinical data from standardized animal models are less common.[1][2] This document outlines a detailed protocol for establishing a murine UTI model and assessing the therapeutic efficacy of this compound.

The protocols described herein are based on established methods for inducing ascending UTIs in mice and have been adapted for the specific evaluation of an oral antibiotic like this compound.[3][4][5]

Experimental Protocols

In Vitro Susceptibility Testing

Before in vivo studies, it is crucial to determine the minimum inhibitory concentration (MIC) of carbenicillin (the active metabolite of this compound) against the specific P. aeruginosa strain to be used. This provides a baseline for the pathogen's susceptibility.

Protocol:

-

Prepare a standardized inoculum of P. aeruginosa (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.

-

Perform a serial two-fold dilution of carbenicillin in a 96-well microtiter plate.

-

Add the bacterial inoculum to each well.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of carbenicillin that completely inhibits visible bacterial growth.

Murine Model of Ascending Urinary Tract Infection

This protocol describes the establishment of a UTI in female mice via transurethral inoculation. Female mice are generally used due to their shorter urethra, which makes them more susceptible to ascending infections.[4]

Materials:

-

8-10 week old female mice (e.g., C57BL/6 or BALB/c strain).

-

Anesthesia (e.g., a mixture of ketamine and xylazine, or isoflurane).

-

Sterile, soft polyethylene catheter (e.g., PE10).

-

P. aeruginosa inoculum prepared in sterile PBS.

Protocol:

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Gently insert the sterile catheter through the urethral opening into the bladder.

-

Slowly instill 50 µL of the bacterial suspension (typically 1-2 x 10^7 CFU per mouse) into the bladder.[4]

-

Withdraw the catheter and allow the mice to recover on a warming pad.

-

House the mice with free access to food and water.[6]

This compound Administration

This compound is administered orally. The following is a proposed starting point for a dosing regimen, which should be optimized based on preliminary pharmacokinetic and efficacy studies.

Protocol:

-

Begin treatment 24 hours post-infection to allow the infection to establish.

-

Prepare a fresh suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administer this compound via oral gavage. A toxicological study in mice reported an oral LD50 of 3924 mg/kg, indicating low acute toxicity.[7] A starting dose in the range of 100-400 mg/kg, administered twice daily, could be considered for efficacy studies.

-

The treatment duration can vary, but a 3- to 7-day course is common in preclinical UTI studies.[3][5]

-

A control group should receive the vehicle only.

Assessment of Bacterial Burden

The primary endpoint for efficacy is the quantification of bacterial load in the bladder and kidneys.

Protocol:

-

At the designated time point (e.g., 24 hours after the final dose), euthanize the mice.

-

Aseptically harvest the bladder and both kidneys.

-

Homogenize each organ separately in 1 mL of sterile PBS using a mechanical homogenizer.

-

Perform serial ten-fold dilutions of the tissue homogenates in sterile PBS.

-

Plate 100 µL of each dilution onto appropriate agar plates (e.g., Cetrimide agar for P. aeruginosa).

-

Incubate the plates at 37°C for 24-48 hours.

-

Count the colonies on the plates and calculate the number of colony-forming units (CFU) per gram of tissue.

Data Presentation

Quantitative data should be presented in a clear, tabular format to allow for easy comparison between treatment groups.

Table 1: Example - In Vitro Susceptibility of P. aeruginosa to Carbenicillin

| Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| P. aeruginosa PAO1 | Data | Data |

| Clinical Isolate #1 | Data | Data |

| Clinical Isolate #2 | Data | Data |

Table 2: Example - Efficacy of this compound in a Murine P. aeruginosa UTI Model

| Treatment Group | Dose (mg/kg) | Administration Route | Mean Bladder Titer (log₁₀ CFU/g ± SD) | Mean Kidney Titer (log₁₀ CFU/g ± SD) |

| Vehicle Control | N/A | Oral Gavage | Data | Data |

| This compound | 100 | Oral Gavage | Data | Data |

| This compound | 200 | Oral Gavage | Data | Data |

| This compound | 400 | Oral Gavage | Data | Data |

| Positive Control (e.g., Ciprofloxacin) | 50 | Oral Gavage | Data | Data |

Visualizations

Diagrams illustrating workflows and experimental design are essential for clarity.

Caption: Experimental workflow for evaluating this compound in a mouse UTI model.

Caption: Logical relationships between experimental groups in the study.

References

- 1. The treatment of simple and complicated urinary tract infections with this compound; a new oral ester of carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a long-term ascending urinary tract infection mouse model for antibiotic treatment studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A murine model of urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Chicken IgY reduces the risk of Pseudomonas aeruginosa urinary tract infections in a murine model [frontiersin.org]

- 7. [Effect of this compound on the body of animals in single and multiple administrations] - PubMed [pubmed.ncbi.nlm.nih.gov]

Carfecillin for Selection of Transformed Bacteria in Molecular Cloning: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of molecular cloning, the selection of successfully transformed bacteria is a critical step. This process typically involves the use of an antibiotic resistance gene encoded on a plasmid vector, which allows only the bacteria that have taken up the plasmid to grow in the presence of the corresponding antibiotic. While ampicillin has historically been a common choice for this purpose, its instability in culture media can lead to issues such as the formation of satellite colonies, potentially compromising the selection process. Carfecillin, a phenyl ester of carbenicillin, presents a more stable and effective alternative for the selection of transformed bacteria.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in molecular cloning.

This compound itself is a prodrug and is hydrolyzed in vivo or in aqueous environments to carbenicillin.[4] Carbenicillin, a β-lactam antibiotic, then acts by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death.[1][5] Plasmids carrying the β-lactamase gene (bla) confer resistance to carbenicillin, allowing for the selection of transformed cells. The primary advantage of using this compound, which is readily converted to carbenicillin, is its enhanced stability compared to ampicillin, resulting in more stringent and reliable selection.[3][6]

Application Notes

Mechanism of Action

This compound is the α-phenyl ester of carbenicillin.[4] Upon introduction into a culture medium, it is hydrolyzed to release the active compound, carbenicillin. Carbenicillin belongs to the penicillin class of β-lactam antibiotics and functions by inhibiting the formation of peptidoglycan cross-links in the bacterial cell wall. This inhibition is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for cell wall synthesis. The disruption of the cell wall integrity ultimately leads to bacterial cell lysis. Bacterial resistance to carbenicillin is conferred by the enzyme β-lactamase, which is encoded by the bla gene often present on cloning vectors. β-lactamase hydrolyzes the β-lactam ring of carbenicillin, inactivating the antibiotic.

Advantages of this compound/Carbenicillin over Ampicillin

The primary advantages of using this compound (as a source of carbenicillin) over ampicillin in molecular cloning are its superior stability and the resulting reduction in satellite colony formation.

-

Enhanced Stability: Carbenicillin is more resistant to degradation by changes in pH and temperature in culture media compared to ampicillin.[1] This increased stability ensures that the selective pressure is maintained for a longer duration, which is particularly beneficial for long incubation periods or large-scale cultures.[1][2]

-